molecular formula C24H26N6O2 B10769114 2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One

2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One

Cat. No.: B10769114
M. Wt: 430.5 g/mol
InChI Key: DFQAJLQXPSPNJE-UHFFFAOYSA-N
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Description

Aurora-compound 1 is a small molecule inhibitor that targets the Aurora family of serine/threonine kinases. These kinases play a crucial role in the regulation of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases has been linked to various cancers, making Aurora-compound 1 a significant focus in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurora-compound 1 can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically includes the following steps:

  • Formation of the core structure through a condensation reaction.
  • Introduction of functional groups via substitution reactions.
  • Purification and crystallization to obtain the final compound.

Industrial Production Methods: Industrial production of Aurora-compound 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Aurora-compound 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its inhibitory properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under specific conditions, such as the presence of a base or catalyst.

Major Products:

Scientific Research Applications

Aurora-compound 1 has a wide range of applications in scientific research:

Mechanism of Action

Aurora-compound 1 exerts its effects by inhibiting the activity of Aurora kinases. It binds to the ATP-binding site of the kinases, preventing phosphorylation of target proteins. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include Aurora A, Aurora B, and Aurora C kinases, each playing distinct roles in mitotic regulation .

Comparison with Similar Compounds

Aurora-compound 1 is unique compared to other Aurora kinase inhibitors due to its high selectivity and potency. Similar compounds include:

    CCT129202: Another Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.

    VX-680: A potent inhibitor of Aurora kinases, used in various cancer research studies.

    MLN8237: Specifically targets Aurora A kinase and is used in clinical trials for cancer treatment.

Aurora-compound 1 stands out due to its balanced inhibition of multiple Aurora kinases, making it a versatile tool in both research and therapeutic contexts .

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C24H26N6O2/c1-28-20-6-4-3-5-19(20)23(32)29(2)21-15-25-24(27-22(21)28)26-16-7-9-17(10-8-16)30-13-11-18(31)12-14-30/h3-10,15,18,31H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

DFQAJLQXPSPNJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O)C

Origin of Product

United States

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